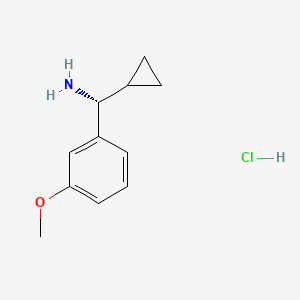amine hydrochloride CAS No. 1306604-66-9](/img/structure/B1455402.png)
[1-(2-Chlorophenyl)-2-methylpropyl](methyl)amine hydrochloride
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride”, we can look at similar compounds for insight. For instance, ketamine, a related compound, can be synthesized in a five-step process involving the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration, oxidation, imination, and rearrangement .Aplicaciones Científicas De Investigación
Anesthesia and Analgesia
Ketamine, which can be synthesized from “1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride”, is widely used in both human and veterinary medicine as an anesthetic and analgesic . It provides a unique state of anesthesia, which is termed “dissociative anesthesia” due to the patient’s perception of being detached from their environment.
Treatment of Depression
Recent research has shown that Ketamine has rapid-acting antidepressant effects . It can help in the treatment of major depressive disorder and bipolar depression, especially in patients who are resistant to other treatments.
Treatment of Alcohol Addiction
Ketamine has also been used in treating alcohol addiction . It is believed to disrupt the maladaptive patterns of behavior associated with addiction, thereby aiding in recovery.
Treatment of Reflex Sympathetic Dystrophy
Reflex Sympathetic Dystrophy (RSD) is a complex regional pain syndrome. Ketamine has been used to manage the chronic pain associated with RSD .
Battlefield Anesthetic
In the 1970s, Ketamine was used as a battlefield anesthetic . Its ability to provide pain relief while maintaining cardiovascular stability made it ideal for use in the battlefield where medical resources are limited.
Research and Synthesis
“1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride” is used in the synthesis of Ketamine . Researchers have developed a new and efficient protocol for the synthesis of Ketamine, using a hydroxy ketone intermediate . This compound plays a crucial role in this synthesis process.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-8(2)11(13-3)9-6-4-5-7-10(9)12;/h4-8,11,13H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMXSHDMZLBOMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1Cl)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chlorophenyl)-2-methylpropyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B1455323.png)

![Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate](/img/structure/B1455325.png)




![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455334.png)
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)

![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1455337.png)
